molecular formula C17H13F3N4O3 B5953675 [5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid

[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B5953675
M. Wt: 378.30 g/mol
InChI Key: ZIQBAWPKBMTWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzyl ether, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid typically involves multiple steps. One common route starts with the preparation of the benzyl ether intermediate, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the tetrazole ring through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can mimic carboxylate groups, enabling the compound to bind to enzyme active sites or receptor binding pockets. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-{[3-(trifluoromethyl)phenyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid: Similar structure but lacks the benzyl group.

    [5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness

The uniqueness of [5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the tetrazole ring provides versatility in binding to biological targets.

Properties

IUPAC Name

2-[5-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)13-3-1-2-11(8-13)10-27-14-6-4-12(5-7-14)16-21-23-24(22-16)9-15(25)26/h1-8H,9-10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQBAWPKBMTWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.